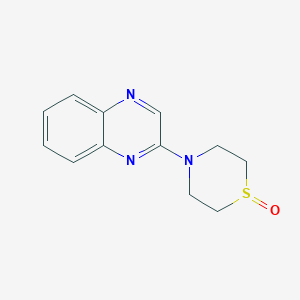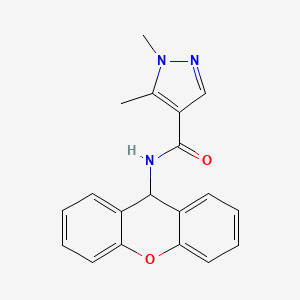
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized through a series of chemical reactions and has been found to have a variety of applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is not fully understood. However, it has been found to act as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these molecules and study their function. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been found to be toxic to cells, which can limit its use in certain experiments.
未来方向
There are many future directions for the use of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other molecules in live cells. Another direction is the development of new inhibitors based on this compound for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used as a fluorescent probe, a tool to study the mechanism of action of various enzymes and proteins, and as a potential anti-cancer agent. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
合成方法
The synthesis of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide involves a series of chemical reactions that start with the reaction of 2-chloroquinoxaline with thiourea. The resulting product is then oxidized using hydrogen peroxide to obtain this compound. The reaction is shown below:
科学研究应用
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide has been extensively used in scientific research due to its unique chemical properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used as a fluorescent probe for the detection of reactive oxygen species in live cells. It has also been used as a tool to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
4-quinoxalin-2-yl-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-17-7-5-15(6-8-17)12-9-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPFDPEZNEUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)
